molecular formula C17H14O3S B3384613 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 565174-28-9

3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No. B3384613
CAS RN: 565174-28-9
M. Wt: 298.4 g/mol
InChI Key: JWTQNYOHZGHMMU-UHFFFAOYSA-N
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Description

3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C17H14O3S . It has diverse applications in various fields and industries, such as pharmaceuticals, agriculture, and material sciences.


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring attached to a carboxylic acid group and a benzylsulfanyl group . The molecular weight is 298.4 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C17H14O3S), average mass (297.349 Da), and monoisotopic mass (297.059082 Da) .

Scientific Research Applications

  • Structural Characteristics and Interactions :

    • A study by Choi et al. (2008) on a similar compound, 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, revealed that its methyl group is almost perpendicular to the plane of the benzofuran fragment, and its carboxylic acid groups participate in intermolecular hydrogen bonds, forming dimers. These are further packed into stacks along the a-axis by C—H⋯π interactions (Choi, Seo, Son, & Lee, 2008).
  • Molecular Docking Studies and Biological Activities :

    • Sagaama et al. (2020) conducted structural optimization, molecular docking analysis, and studied the electronic and vibrational properties of 1-benzofuran-2-carboxylic acid derivatives. The research included nonlinear optical properties investigation, molecular electrostatic potential, and frontier molecular orbitals analysis. Their biological activities, particularly as inhibitors against cancer and microbial diseases, were also evaluated through molecular docking analysis (Sagaama et al., 2020).
  • Ischemic Cell Death Inhibitors :

    • A study by Suh et al. (2010) on a series of 3-substituted-benzofuran-2-carboxylic esters found that the introduction of a sulfur atom at the three-position substituent of the benzofuran ring significantly improved ischemic cell death inhibitory potency. This indicates potential therapeutic applications in conditions like ischemia (Suh, Yi, Lee, Kim, Yum, & Yoo, 2010).

properties

IUPAC Name

3-(benzylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c18-17(19)16-14(13-8-4-5-9-15(13)20-16)11-21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTQNYOHZGHMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=C(OC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193913
Record name 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

565174-28-9
Record name 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565174-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
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